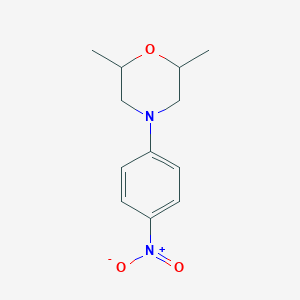

(5-硝基呋喃-2-基)甲基氨基硫代酸氢溴酸盐

描述

Carcinogenicity and Biological Activity

The carcinogenicity of various 5-nitrofuran derivatives has been extensively studied. One such compound, N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, demonstrated a high incidence of tumors in multiple tissues when fed to Sprague-Dawley female rats . Similarly, other derivatives have shown carcinogenic activity in Holtzman rats, with some inducing benign and malignant tumors . These findings suggest that the 5-nitrofuran moiety, possibly in combination with other substituents like hydrazine or thiazole, may contribute to carcinogenic activity.

Synthesis and Chemical Transformations

The synthesis of 5-nitrofuran-2-yl derivatives has been achieved through various methods, including microwave irradiation of 5-nitro-2-furfural with different thiosemicarbazides . Additionally, novel nitrofuran metabolites have been identified from the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate, expanding the understanding of nitrofuran metabolism . The design and synthesis of Nitrofurantoin® analogues incorporating furan and pyrazole scaffolds have also been reported, highlighting the versatility of the 5-nitrofuran-2-yl moiety in drug design .

Molecular Structure Analysis

The crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, revealing a tetrameric, proton-transfer formation that could serve as a new supramolecular synthon . This structural analysis is crucial for understanding the intermolecular interactions and potential applications of 5-nitrofuran derivatives in materials science.

Biological Activities and Potential Applications

Several 5-nitrofuran-2-yl derivatives have been evaluated for their antimicrobial and antitubercular activities. Compounds such as N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide have shown potent activity against Mycobacterium tuberculosis, with some derivatives being more active than standard drugs like isoniazid and rifampicin . Other synthesized 5-nitrofuran-2-carbohydrazides have displayed variable activity against a range of bacterial and fungal pathogens, with certain sulfonamide derivatives exhibiting superior potency .

Physical and Chemical Properties

The reactivity of 5-nitrofuran derivatives under different conditions has been explored, with studies on the methanolysis and hydrolysis of methyl 2,5- and 4,5-dihydrofuran-2-carboxylates providing insights into their chemical behavior . These studies are essential for understanding the stability and degradation pathways of nitrofuran compounds, which can influence their pharmacokinetics and environmental impact.

科学研究应用

医疗保健中的抗菌应用

硝基呋喃因其对广泛革兰氏阳性和革兰氏阴性菌的抗菌特性而被广泛使用。硝基呋喃的临床用途包括治疗尿路感染和预防导管相关性尿路感染 (CAUTI)。开发出一种浸渍硝呋喃酮的导管代表了一种预防 CAUTI 的创新方法,展示了硝基呋喃在减少细菌耐药性方面的潜力 (Guay, 2012)。

环境与食品安全

自 1993 年以来,由于担心硝基呋喃抗生素在食品中的残留,欧盟禁止在产食动物中使用硝基呋喃抗生素。研究重点是检测食品中的硝基呋喃代谢物,解决与它们在食物链中存在相关的公共卫生问题 (Kwon, 2017)。

外用和溶解度提高

有关外用硝基呋喃的研究表明它们在制药市场上的广泛需求。呋喃西林和呋喃唑酮等硝基呋喃衍生物已被开发成各种剂型用于外用,突出了它们在抗菌耐药性方面的有效性。正在进行的研究旨在提高它们的溶解度和溶解速率,突出了积极寻求改进基于硝基呋喃的治疗方法 (Beliatskaya et al., 2019)。

水溶解,一种提高溶解度的技术,已被探索用于提高难溶性化合物(包括硝基呋喃)的溶解度。这种方法不需要对药物进行化学改性,为提高基于硝基呋喃的治疗方法的疗效提供了一条有希望的途径 (Nidhi et al., 2011)。

属性

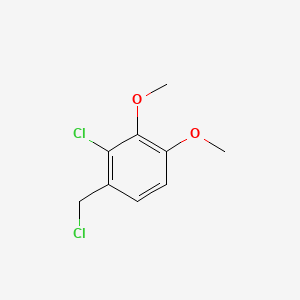

IUPAC Name |

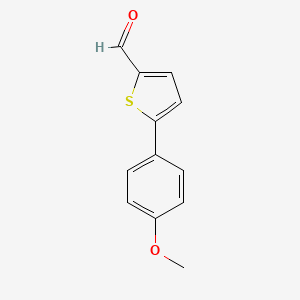

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIKNUAJKOAYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384324 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide | |

CAS RN |

82118-18-1 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)